molecular formula C6H8N2O3 B1316912 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-56-4

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1316912
CAS No.: 113100-56-4
M. Wt: 156.14 g/mol
InChI Key: VABYAAYEPSRUOM-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of this compound can be traced to the broader evolution of pyrazole chemistry, which began in the late 19th century with the systematic study of nitrogen-containing heterocycles. The pyrazole ring system itself was first described and characterized during this period, establishing the foundation for subsequent investigations into substituted derivatives. The specific compound under examination represents a more recent addition to the pyrazole family, emerging as synthetic methodologies advanced to allow for precise functionalization of heterocyclic frameworks.

Early investigations into pyrazole carboxylic acids focused primarily on understanding their fundamental chemical properties and developing reliable synthetic routes for their preparation. The introduction of methoxy and methyl substituents required sophisticated synthetic strategies that could achieve regioselective functionalization while maintaining the integrity of the pyrazole core structure. The development of efficient synthetic pathways for this compound has been facilitated by advances in organometallic chemistry and modern synthetic methodologies.

Patent literature reveals that derivatives of this compound class have been explored for various applications, particularly in the development of agricultural chemicals and pharmaceutical intermediates. The commercial significance of related compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which serves as an intermediate for seven fungicides, demonstrates the broader importance of this structural framework in applied chemistry. This commercial success has driven continued research into related pyrazole carboxylic acid derivatives, including the methoxy-substituted variant.

Classification in Heterocyclic Chemistry

Within the hierarchy of heterocyclic chemistry, this compound occupies a specific position as a multiply substituted five-membered nitrogen heterocycle. The pyrazole ring system belongs to the diazole family, characterized by the presence of two nitrogen atoms within a five-membered aromatic ring structure. This classification places the compound among the azole heterocycles, which constitute one of the most important and extensively studied classes of organic compounds.

The aromatic character of the pyrazole ring arises from the presence of six delocalized π-electrons distributed across the five-membered ring system. This electronic delocalization contributes to the stability of the ring structure and influences the chemical reactivity patterns observed for pyrazole derivatives. The compound exhibits characteristics typical of both electron-rich and electron-deficient aromatic systems, depending on the specific reaction conditions and reagents employed.

From a structural perspective, this compound can be classified as a carboxylic acid derivative due to the presence of the carboxyl functional group at the 4-position. This dual classification as both a heterocyclic compound and a carboxylic acid derivative influences its chemical behavior and potential applications. The compound also falls under the category of methoxy-substituted aromatics, which are known for their unique electronic properties and synthetic utility.

Table 1: Structural Classification of this compound

Classification Category Specific Type Structural Feature
Ring System Five-membered heterocycle Pyrazole core
Nitrogen Content Diazole Two nitrogen atoms
Aromatic Character π-electron system Six delocalized electrons
Functional Groups Carboxylic acid Carboxyl at position 4
Substituent Pattern Methoxy and methyl Positions 3 and 1 respectively

Chemical Registry Information and Nomenclature

The systematic identification and nomenclature of this compound follows established conventions for heterocyclic compounds as defined by the International Union of Pure and Applied Chemistry. The Chemical Abstracts Service registry number for this compound is 113100-56-4, which serves as a unique identifier in chemical databases and literature. This registry number facilitates unambiguous identification of the compound across different information systems and research publications.

The molecular formula C6H8N2O3 accurately represents the atomic composition of the compound, indicating the presence of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been calculated as 156.14 grams per mole, which is consistent across multiple authoritative sources and reflects the sum of the atomic weights of all constituent atoms. These fundamental molecular parameters serve as essential reference points for analytical identification and quantitative analysis.

Multiple nomenclature systems provide alternative designations for the compound, reflecting different approaches to systematic naming conventions. The International Union of Pure and Applied Chemistry name, 3-methoxy-1-methylpyrazole-4-carboxylic acid, represents the most widely accepted systematic designation. Alternative names found in chemical literature include 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, which reflects an alternative systematic approach to naming the compound.

Table 2: Chemical Registry and Identification Information

Parameter Value Source Authority
Chemical Abstracts Service Number 113100-56-4 Chemical Abstracts Service
Molecular Formula C6H8N2O3 Multiple databases
Molecular Weight 156.14 g/mol Calculated value
International Union of Pure and Applied Chemistry Name 3-methoxy-1-methylpyrazole-4-carboxylic acid Standard nomenclature
Simplified Molecular Input Line Entry System CN1C=C(C(=N1)OC)C(=O)O Structural representation
International Chemical Identifier Key VABYAAYEPSRUOM-UHFFFAOYSA-N Unique structural identifier

The Simplified Molecular Input Line Entry System representation CN1C=C(C(=N1)OC)C(=O)O provides a standardized textual description of the molecular structure that can be interpreted by chemical software systems. This notation encodes the connectivity pattern of atoms within the molecule and serves as a compact method for storing and transmitting structural information. The International Chemical Identifier Key VABYAAYEPSRUOM-UHFFFAOYSA-N represents a hashed version of the complete structural description, providing an even more compact unique identifier for database applications.

Position in the Pyrazole Carboxylic Acid Family

The pyrazole carboxylic acid family encompasses a diverse group of compounds characterized by the presence of both pyrazole ring systems and carboxylic acid functionalities. Within this family, this compound occupies a distinctive position due to its specific substitution pattern and electronic properties. The compound represents one of several possible regioisomers that can be formed by varying the positions of substituents around the pyrazole ring while maintaining the carboxylic acid functionality.

Comparative analysis with related family members reveals the unique characteristics imparted by the specific substitution pattern present in this compound. For instance, 1-methyl-1H-pyrazole-4-carboxylic acid, which lacks the methoxy substituent, exhibits different electronic properties and reactivity patterns. The presence of the electron-donating methoxy group at the 3-position significantly influences the electron density distribution within the pyrazole ring, affecting both chemical reactivity and potential biological activity.

The structural relationship between this compound and other family members can be understood through systematic variation of substituent patterns. Related compounds include 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, where the carboxylic acid group is positioned at the 5-position rather than the 4-position. This positional isomerism results in different chemical and physical properties, demonstrating the importance of precise structural definition within the pyrazole carboxylic acid family.

The compound also shares structural similarities with 4-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid, representing a different regioisomer with altered positioning of both the methoxy group and carboxylic acid functionality. These structural variations highlight the complexity and diversity possible within the pyrazole carboxylic acid family while emphasizing the unique characteristics of each individual compound.

Table 3: Structural Relationships within the Pyrazole Carboxylic Acid Family

Compound Name Methoxy Position Carboxylic Acid Position Chemical Abstracts Service Number
This compound 3 4 113100-56-4
3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid 3 5 126674-95-1
4-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid 4 3 1503946-16-4
1-methyl-1H-pyrazole-4-carboxylic acid None 4 5952-92-1

The significance of this compound within its family extends beyond purely structural considerations to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. The compound serves as a versatile starting material for the preparation of various derivatives through established organic transformations, including esterification, amidation, and coupling reactions. This synthetic utility positions the compound as an important member of the pyrazole carboxylic acid family for applications in medicinal chemistry, agricultural chemistry, and materials science.

Properties

IUPAC Name

3-methoxy-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-3-4(6(9)10)5(7-8)11-2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABYAAYEPSRUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559016
Record name 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-56-4
Record name 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anticancer agent. Recent studies have demonstrated its inhibitory effects on several cancer cell lines:

Cell Line IC50 Value (µM) Inhibition (%)
HepG2 (Liver Cancer)12.554.25
HeLa (Cervical Cancer)15.038.44

These findings indicate that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies have reported that derivatives of this compound can significantly reduce inflammation in animal models .

Agricultural Applications

Fungicidal Activity
this compound serves as a key intermediate in the synthesis of various fungicides. Its derivatives have been utilized in the development of effective agricultural chemicals, such as Isopyrazam and Sedaxane, which are known for their efficacy against a range of fungal pathogens . The compound's structure allows for modifications that enhance its fungicidal properties.

Biological Research

Enzyme Inhibition Studies
This compound has been employed as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its ability to bind to specific active sites on enzymes makes it a useful tool for understanding biological processes at the molecular level . Research indicates that it can modulate various biological pathways, which is crucial for developing new therapeutic strategies.

Synthetic Applications

Building Block in Organic Synthesis
this compound is utilized as a building block in organic synthesis. It is involved in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The versatility of its functional groups allows for diverse chemical reactions, making it valuable in synthetic chemistry .

Case Study 1: Anticancer Activity

A study published in PMC investigated the anticancer effects of various pyrazole derivatives, including those derived from this compound. The results showed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, highlighting the potential of this compound in cancer treatment .

Case Study 2: Agricultural Efficacy

Research conducted on the fungicidal properties of derivatives of this compound demonstrated effective control over several fungal pathogens affecting crops. The study compared the efficacy of these compounds with existing fungicides and found them to be equally or more effective, suggesting their potential use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Fluorinated Analogs

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9): The difluoromethyl group at the 3-position enhances lipophilicity and metabolic stability compared to the methoxy group. Such fluorinated derivatives are synthesized via hydrolysis of nitrile intermediates under acidic or basic conditions .
  • 3-Trifluoromethyl analogs : These compounds exhibit even greater electronegativity, influencing reactivity and binding affinity in medicinal chemistry contexts .

Methyl-Substituted Derivatives

  • 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8): Replacing methoxy with a methyl group reduces polarity, increasing hydrophobicity. This derivative is synthesized via cyclization of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate, achieving 88% yield .

Aromatic and Benzyl-Substituted Variants

  • 5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 274253-36-0): The phenyl group at the 1-position and methoxy at the 5-position create a bulkier, planar structure, favoring π-π interactions in drug design .
  • 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid : The benzyl group enhances molecular weight and may improve binding to hydrophobic pockets in biological targets .

Physical and Chemical Properties

  • Melting Points: 3-Methyl-1H-pyrazole-4-carboxylic acid: 237–238°C 5-Methoxy-4-methyl-1-phenyl derivative: Not reported, but likely higher due to aromaticity .
  • Solubility : Fluorinated analogs (e.g., difluoromethyl) are more lipophilic than the methoxy-containing target compound, affecting solubility in organic solvents .

Biological Activity

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, anticancer, and antifungal properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole ring structure, which is known for its pharmacological versatility. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound primarily involves enzyme inhibition. Research indicates that this compound can bind to specific enzymes' active sites, blocking their activity and thereby influencing various biological pathways. This mechanism underlies its potential therapeutic applications in treating inflammatory diseases and cancers.

1. Anticancer Activity

Studies have shown that compounds containing the pyrazole moiety, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells .
  • Case Study : A series of synthesized pyrazole derivatives were tested against multiple cancer cell lines with promising results in inducing apoptosis and inhibiting cell proliferation. One derivative showed an IC50 value of 49.85 µM against A549 lung cancer cells .
CompoundCancer Cell LineIC50 (µM)
Derivative AA549 (Lung)49.85
Derivative BMDA-MB-231 (Breast)34.20

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been corroborated through various studies:

  • In vivo studies indicated that this compound can reduce inflammation markers in animal models comparable to standard anti-inflammatory drugs like indomethacin .

3. Antifungal Activity

The antifungal properties of pyrazole derivatives are also noteworthy:

  • Research has shown that this compound exhibits moderate to excellent antifungal activity against several phytopathogenic fungi .
Fungal StrainInhibition (%)
Fusarium sp.75%
Aspergillus niger65%

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various target enzymes. The results indicate that the compound forms hydrogen bonds with critical amino acids in the active sites of these enzymes, enhancing its inhibitory effects .

Q & A

Q. Key Considerations :

  • Solvent choice (DMF, THF) affects reaction kinetics.
  • Catalysts like NaN₃ or TBHP (tert-butyl hydroperoxide) may accelerate cyclization .

How can reaction parameters be optimized to improve the yield of this compound?

Answer:
Optimization strategies include:

  • Temperature Control : Maintaining 50–80°C during cyclization minimizes side reactions (e.g., over-oxidation) .
  • Catalyst Screening : NaN₃ in DMF enhances azide-mediated cyclization efficiency .
  • Workup Procedures : Precipitation in ice-water post-reaction improves purity by removing unreacted starting materials .

Q. Methodological Insight :

  • In Vitro Assays : IC₅₀ values for COX-2 inhibition are determined using enzyme-linked immunosorbent assays (ELISA) .
  • Structure-Activity Relationship (SAR) : Modifying the methoxy or methyl groups alters lipophilicity and target binding .

How does the substitution pattern on the pyrazole ring influence reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : The carboxylic acid at C-4 increases electrophilicity, facilitating nucleophilic attacks (e.g., amide bond formation) .
  • Methoxy Group (C-3) : Enhances resonance stabilization, reducing ring aromaticity and increasing susceptibility to electrophilic substitution .
  • Methyl Group (N-1) : Steric hindrance at N-1 affects regioselectivity in further functionalization (e.g., Suzuki coupling) .

Q. Comparative Data :

Substituent PositionReactivity with ElectrophilesBiological Half-Life (hr)
C-3 OCH₃High2.5
C-5 CH₃Moderate1.8

What purification techniques are recommended for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) to remove polar impurities .
  • Column Chromatography : Silica gel with EtOAc/hexane (30–50% gradient) achieves >98% purity .
  • Acid-Base Extraction : Adjust pH to 3–4 to precipitate the carboxylic acid form, minimizing solubility issues .

Advanced Note : Monitor pH during extraction to avoid lactam formation from intramolecular cyclization .

How do computational methods aid in studying this compound’s properties?

Answer:

  • DFT Calculations : Predict optimized geometries and electrostatic potential surfaces (e.g., using Gaussian09 at B3LYP/6-31G* level) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) to guide SAR studies .

Key Finding : The methoxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

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